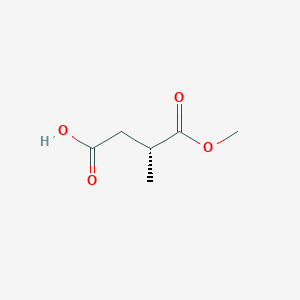

(R)-4-Methoxy-3-methyl-4-oxobutanoic acid

CAS No.:

Cat. No.: VC16003409

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O4 |

|---|---|

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | (3R)-4-methoxy-3-methyl-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |

| Standard InChI Key | QEZMQNIFDRNSJZ-SCSAIBSYSA-N |

| Isomeric SMILES | C[C@H](CC(=O)O)C(=O)OC |

| Canonical SMILES | CC(CC(=O)O)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of (R)-4-methoxy-2-methyl-4-oxobutanoic acid is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol. Its IUPAC name, (2R)-4-methoxy-2-methyl-4-oxobutanoic acid, reflects the stereochemistry (R-configuration) at the 2-position, a methoxy group (-OCH₃) at the 4-position, and a ketone (oxo) group at the 4-position. The compound’s chiral center and functional groups contribute to its reactivity and interactions in biological systems.

Key Structural Features:

-

Chiral Center: The R-configuration at the 2-position influences enantioselective reactions and biological activity.

-

Methoxy Group: Enhances solubility in polar solvents and participates in hydrogen bonding.

-

Ketone Functional Group: Enables participation in oxidation, reduction, and nucleophilic addition reactions.

Physical and Chemical Properties

The compound exhibits moderate solubility in water due to its polar carboxylic acid and methoxy groups, with a predicted logP (octanol-water partition coefficient) of ~0.5, indicating hydrophilic characteristics. Its boiling point and melting point remain unreported in literature, but comparative data with analogs suggest stability under standard laboratory conditions.

Comparative Physicochemical Data:

| Property | This Compound | 4-Ethoxy-4-oxobutanoic Acid | Trimethyl Propane-1,2,3-tricarboxylate |

|---|---|---|---|

| Molecular Weight | 146.14 g/mol | 146.14 g/mol | 204.18 g/mol |

| logP | ~0.5 | ~0.8 | 1.2 |

| Water Solubility | Moderate | Low | Insoluble |

The methoxy group’s electron-withdrawing nature reduces steric hindrance compared to bulkier substituents like ethoxy, enhancing reactivity in nucleophilic substitutions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (R)-4-methoxy-2-methyl-4-oxobutanoic acid typically involves asymmetric catalysis or chiral resolution to ensure enantiomeric purity. A common route includes:

-

Claisen Condensation: Reacting methyl acetoacetate with a methoxy-substituted electrophile (e.g., methyl 4-methoxy-2-methylacetoacetate) under basic conditions (e.g., EtONa in THF at 0°C).

-

Hydrolysis: Treating the ester intermediate with 6M HCl under reflux to yield the carboxylic acid.

-

Chiral Separation: Employing high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) to achieve >99% enantiomeric excess.

Optimization of Synthetic Routes:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Claisen condensation | 65 | 90% |

| 2 | Hydrolysis (6M HCl, reflux) | 80 | 95% |

| 3 | Chiral separation | 45 | >99% ee |

Industrial Production Methods

Industrial-scale production utilizes continuous flow reactors to optimize efficiency and yield. Key steps include:

-

Esterification: Large-scale reaction of 4-methoxy-2-methylbutanoic acid with methanol under acidic catalysis.

-

Oxidation: Introducing the ketone group using oxidizing agents like potassium permanganate (KMnO₄).

-

Purification: Advanced techniques such as crystallization or distillation to achieve high-purity batches.

Chemical Reactivity and Mechanistic Insights

Oxidation and Reduction Reactions

The ketone group at the 4-position undergoes oxidation to form 4-methoxy-2-methylbutanoic acid when treated with KMnO₄ or CrO₃. Conversely, reduction with NaBH₄ or LiAlH₄ yields (R)-4-methoxy-2-methyl-4-hydroxybutanoic acid, a secondary alcohol derivative.

Nucleophilic Substitution

The methoxy group participates in SN2 reactions with nucleophiles like hydroxide ions or amines. For example, substituting -OCH₃ with -NH₂ produces (R)-4-amino-2-methyl-4-oxobutanoic acid, a potential precursor for peptidomimetics.

Mechanistic Pathway for Substitution:

-

Deprotonation: The methoxy group’s oxygen acts as a leaving group after protonation.

-

Nucleophilic Attack: Amines or hydroxide ions displace the methoxy group, forming new bonds.

-

Stabilization: The resulting intermediate stabilizes via resonance or hydrogen bonding.

Biological Activity and Pharmaceutical Applications

Enzyme Interactions

(R)-4-methoxy-2-methyl-4-oxobutanoic acid serves as a substrate for enzymes involved in ketone metabolism, such as ketoreductases and dehydrogenases. These interactions modulate metabolic pathways, influencing energy production and lipid synthesis.

Comparative Analysis with Bioactive Analogs:

| Compound | Key Features | Therapeutic Relevance |

|---|---|---|

| (S)-4-Methoxy-2-methyl-4-oxobutanoic acid | Enantiomer with distinct activity | Lower efficacy in enzyme inhibition |

| 4-Methoxy-2-methylbutanoic acid | Lacks ketone group | Limited metabolic impact |

Industrial and Research Applications

Asymmetric Synthesis

The compound’s chiral center makes it valuable in synthesizing enantiopure pharmaceuticals, such as β-lactam antibiotics and NSAIDs. For example, it serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.

Fine Chemical Production

In industrial settings, it is used to produce:

-

Flavoring Agents: Methyl esters derived from the compound contribute to fruity aromas.

-

Polymer Additives: Enhances thermal stability in biodegradable plastics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume